molecular formula C27H30ClN3O6S B392981 N-(1-{N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE

N-(1-{N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE

Cat. No.: B392981
M. Wt: 560.1g/mol
InChI Key: NLKHCFYZJUFSSF-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique molecular structure, which includes a combination of chlorophenyl, methoxy, ethoxy, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the reaction of 4-chlorophenylmethanol with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. The final step involves the reaction of the hydrazone with N-(4-methoxyphenyl)methanesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of signal transduction pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)METHANESULFONAMIDE: Shares the methanesulfonamide group but lacks the complex hydrazone structure.

    4-CHLOROPHENYL METHYL ETHER: Contains the chlorophenyl and methoxy groups but lacks the hydrazone and methanesulfonamide groups.

Uniqueness

N-(1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H30ClN3O6S

Molecular Weight

560.1g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C27H30ClN3O6S/c1-5-36-26-16-21(8-15-25(26)37-18-20-6-9-22(28)10-7-20)17-29-30-27(32)19(2)31(38(4,33)34)23-11-13-24(35-3)14-12-23/h6-17,19H,5,18H2,1-4H3,(H,30,32)/b29-17+

InChI Key

NLKHCFYZJUFSSF-STBIYBPSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C)OCC3=CC=C(C=C3)Cl

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.